Potency Enhancement Over DMAKO-00
DSO-5a is a structurally optimized derivative of DMAKO-00 and demonstrates a profound, quantifiable increase in agonist potency. In a direct head-to-head comparison using an IP-1 accumulation assay in cells expressing human BB3, DSO-5a exhibited a pEC50 of 8.422, whereas the parent compound DMAKO-00 had a pEC50 of approximately 5.47 [1]. This corresponds to an 898-fold increase in potency, representing a major SAR advancement that validates the chemical optimization strategy.
| Evidence Dimension | BB3 Agonist Potency (pEC50 in IP-1 Accumulation Assay) |
|---|---|
| Target Compound Data | pEC50 = 8.422 |
| Comparator Or Baseline | DMAKO-00 (parent compound): pEC50 ≈ 5.47 |
| Quantified Difference | 898-fold increase in potency (ΔpEC50 ≈ 2.95) |
| Conditions | Human BB3/BRS-3 expressed in H1299 cells; IP-1 accumulation assay |
Why This Matters
This large potency gain ensures DSO-5a is the optimized, research-grade tool for BB3 activation studies, whereas the parent scaffold is too weak for robust in vivo pharmacology.
- [1] Wu L, et al. Discovery of Dimethyl Shikonin Oxime 5a, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Type 2 Diabetes Mellitus. J Med Chem. 2023;66(12):8011-8029. View Source
